1-Fluoro-3-methanesulfonyl-2-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

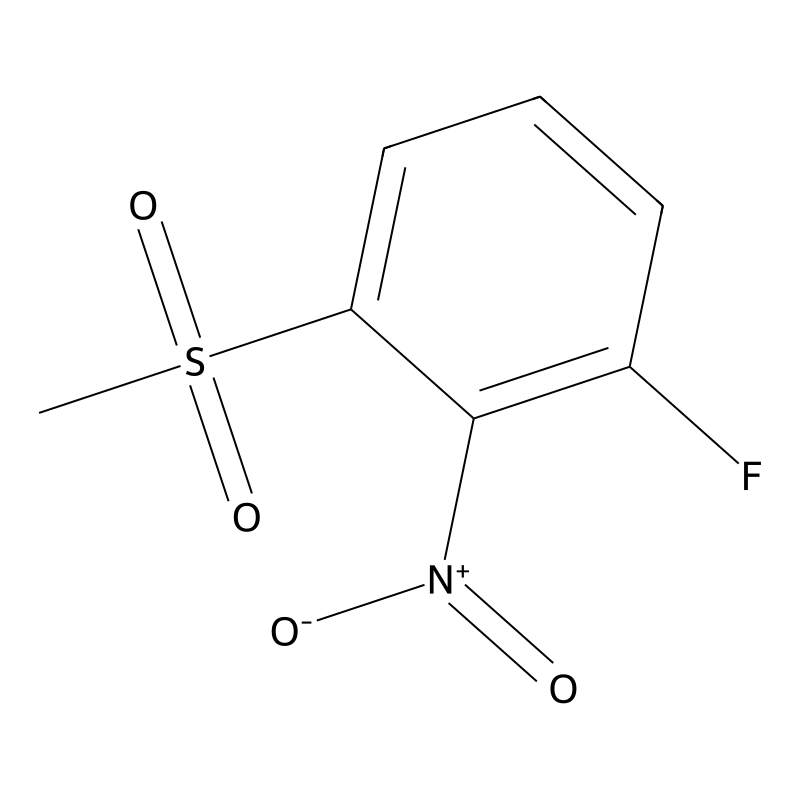

1-Fluoro-3-methanesulfonyl-2-nitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, a methanesulfonyl group, and a nitro group attached to a benzene ring. Its molecular formula is C7H6FNO4S, and it has a molecular weight of 219.19 g/mol. The compound appears as a yellow crystalline solid and is notable for its diverse applications in organic synthesis and medicinal chemistry.

The structure of 1-Fluoro-3-methanesulfonyl-2-nitrobenzene includes:

- Fluorine atom: An electronegative atom that enhances the compound's reactivity.

- Methanesulfonyl group: A functional group that contributes to the compound's solubility and reactivity.

- Nitro group: A strong electron-withdrawing group that increases electrophilicity.

There is no current information available on the specific mechanism of action of FMSN in any biological system.

Due to the presence of the nitro group, FMSN is likely to be a hazardous compound. Here are some potential hazards to consider:

- Acute toxicity: Nitroaromatics can be harmful if inhaled, ingested, or absorbed through the skin.

- Explosivity: Nitroaromatics with specific structural features can be explosive. While the presence of the fluorine and methanesulfonyl groups might reduce the explosive nature compared to bare nitrobenzene, it's advisable to handle FMSN with caution until proper testing is done.

- Skin and eye irritation: Nitroaromatics can irritate the skin and eyes.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Reduction: The nitro group can be reduced to form corresponding amines using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

- Oxidation: The methanesulfonyl group may be oxidized under certain conditions to yield sulfone derivatives.

These reactions make the compound a valuable intermediate in synthetic organic chemistry.

The synthesis of 1-Fluoro-3-methanesulfonyl-2-nitrobenzene typically involves several steps:

- Nitration: The starting material, fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Sulfonation: Following nitration, the compound undergoes sulfonation using methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.

These methods allow for controlled synthesis with high yields under optimized conditions.

1-Fluoro-3-methanesulfonyl-2-nitrobenzene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives may exhibit biological activity, making them potential candidates for drug development.

- Material Science: The compound can be used in developing new materials with specific electronic or optical properties.

Interaction studies involving 1-Fluoro-3-methanesulfonyl-2-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the compound can interact with amines, forming stable products through nucleophilic substitution. Additionally, studies on its reduction and oxidation pathways provide insights into its behavior in biological systems and synthetic applications.

Several compounds share structural similarities with 1-Fluoro-3-methanesulfonyl-2-nitrobenzene. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Fluoro-2-(methylsulfonyl)nitrobenzene | 1166756-97-3 | 0.97 |

| 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene | 914636-41-2 | 0.89 |

| 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | 849035-74-1 | 0.87 |

| 4,4'-Sulfonylbis(1-fluoro-2-nitrobenzene) | 312-30-1 | 0.98 |

Uniqueness

1-Fluoro-3-methanesulfonyl-2-nitrobenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of fluorine and sulfonyl groups enhances its stability and makes it a valuable intermediate in various synthetic pathways, setting it apart from other nitrobenzenes.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant